(S)-(+)-2-Pentanol (CAS: 26184-62-3) is a highly pure, dextrorotatory chiral secondary alcohol utilized extensively as a stereospecific building block and specialized solvent in advanced organic synthesis. Characterized by a specific optical rotation of +12° to +14° (neat) and typically supplied at >98% enantiomeric excess (ee), this compound is critical for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). With a boiling point of 118–119 °C and a specific gravity of 0.81 g/mL, it offers predictable thermal and fluidic properties that seamlessly integrate into both bench-scale and industrial manufacturing workflows .
Substituting enantiopure (S)-(+)-2-Pentanol with racemic 2-pentanol or its (R)-(-)-enantiomer introduces severe process inefficiencies and off-target reactions. In pharmaceutical manufacturing, utilizing the racemate necessitates complex downstream chiral resolution—often via enzymatic kinetic resolution using lipases—which inherently caps the theoretical yield of the desired (S)-enantiomer at 50% and requires costly separation steps. Furthermore, the two enantiomers exhibit vastly different biological, enzymatic, and sensory properties; the (R)-isomer acts as a competitive substrate in biocatalysis and introduces undesirable olfactory off-notes in formulations. Consequently, direct procurement of the pure (S)-enantiomer is mandatory to optimize yield, ensure stereochemical fidelity, and maintain batch-to-batch consistency in sensitive applications [1].
In the synthesis of anti-Alzheimer's drugs and other stereospecific APIs, the chirality of the precursor dictates the biological activity of the final molecule. Starting with racemic 2-pentanol requires a kinetic resolution step that fundamentally limits the theoretical yield of the desired (S)-enantiomer to 50%, with practical recovery yields often hovering around 43–45%. By procuring pre-resolved (S)-(+)-2-Pentanol at >99% ee, chemists bypass this bottleneck, effectively doubling the precursor mass efficiency and eliminating the need for complex downstream separation of (R)-acetates from the unreacted (S)-alcohol [1].
| Evidence Dimension | Maximum theoretical precursor yield in asymmetric synthesis |
| Target Compound Data | 100% utilization of the chiral pool (>99% ee starting material) |
| Comparator Or Baseline | Racemic 2-pentanol (maximum 50% theoretical yield due to resolution limits) |
| Quantified Difference | 100% relative increase in usable chiral precursor mass |
| Conditions | API synthesis workflows requiring the (S)-stereocenter |
Procuring the enantiopure (S)-isomer eliminates costly kinetic resolution steps and doubles the effective yield of the starting material in pharmaceutical manufacturing.
(S)-(+)-2-Pentanol demonstrates profound chemical orthogonality in specific biocatalytic environments compared to its (R)-enantiomer. During transesterification or acylation reactions catalyzed by Candida antarctica lipase B (CALB), the (R)-isomer acts as the primary substrate and is rapidly converted to an ester. In stark contrast, the (S)-isomer remains virtually unreacted, acting as an inert component under these conditions. This extreme difference in enzymatic recognition allows (S)-(+)-2-Pentanol to be utilized as a stable chiral solvent or non-participating chiral auxiliary in complex enzymatic cascades where the (R)-isomer would cause unwanted side reactions [1].
| Evidence Dimension | Enzymatic acylation conversion rate (CALB catalysis) |
| Target Compound Data | Near 0% conversion (remains unreacted at >99% ee) |
| Comparator Or Baseline | (R)-(-)-2-Pentanol (>99% conversion to ester) |
| Quantified Difference | Complete stereoselective divergence in reactivity |
| Conditions | Lipase B catalyzed acylation using vinyl acetate or succinic anhydride |
Ensures that the (S)-isomer can be used safely in lipase-mediated biochemical assays or multi-step syntheses without undergoing parasitic acylation.
In formulation contexts such as flavor, fragrance, and beverage standards, the stereochemistry of 2-pentanol drastically alters its sensory profile and detection limits. Analytical sensory evaluations demonstrate that (S)-(+)-2-Pentanol possesses a distinct minty and pungent profile with an exceptionally low olfactory threshold of 3.03 mg/L in pure water. Conversely, the (R)-enantiomer exhibits undesirable paint, rubber, and grease notes, with a significantly higher detection threshold of 12.62 mg/L. For procurement in the flavor and fragrance industry, substituting the pure (S)-isomer with the racemate introduces severe off-notes and dilutes the desired aromatic impact [1].
| Evidence Dimension | Olfactory detection threshold in pure water |
| Target Compound Data | 3.03 mg/L (mint/pungent notes) |
| Comparator Or Baseline | (R)-(-)-2-Pentanol (12.62 mg/L, paint/grease notes) |
| Quantified Difference | 4.16-fold lower detection threshold for the (S)-isomer |
| Conditions | Sensory evaluation in pure water using 3-AFC methodology |
Critical for flavor and fragrance formulators who require precise aromatic profiles without the industrial off-notes introduced by the (R)-isomer.
Due to its 100% utilization rate of the chiral pool compared to the 50% limit of racemic mixtures, (S)-(+)-2-Pentanol is the optimal starting material for synthesizing beta-amyloid peptide release inhibitors. Procuring the enantiopure form eliminates the need for large-scale enzymatic kinetic resolution, streamlining the synthetic route and reducing overall API manufacturing costs [1].
Because (S)-(+)-2-Pentanol is virtually unreactive toward Candida antarctica lipase B (CALB) acylation, it serves as an excellent chiral solvent or non-participating auxiliary in complex enzymatic transesterifications. This orthogonality allows chemists to perform selective reactions on other substrates without risking parasitic consumption of the solvent medium [1].
With a highly sensitive olfactory threshold of 3.03 mg/L and distinct minty notes, (S)-(+)-2-Pentanol is the required enantiomer for precise flavor and fragrance formulations. It is specifically selected over the racemate to prevent the introduction of the paint and grease off-notes characteristic of the (R)-isomer, ensuring high-fidelity sensory profiles in premium consumer products [2].
Flammable;Irritant